molecular formula C14H2Br7NO2 B12731504 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrabromo-2-(2,4,6-tribromophenyl)- CAS No. 37710-57-9

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrabromo-2-(2,4,6-tribromophenyl)-

Cat. No.: B12731504
CAS No.: 37710-57-9
M. Wt: 775.5 g/mol
InChI Key: MXOORBGSTYBSFP-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrabromo-2-(2,4,6-tribromophenyl)- (CAS: 37710-57-9) is a polybrominated phthalimide derivative characterized by a tetrabrominated isoindole-dione core and a 2,4,6-tribromophenyl substituent at position 2. It is listed on Canada’s Non-domestic Substances List (NDSL) , indicating its industrial significance and regulatory oversight.

Properties

CAS No.

37710-57-9

Molecular Formula

C14H2Br7NO2

Molecular Weight

775.5 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-(2,4,6-tribromophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H2Br7NO2/c15-3-1-4(16)12(5(17)2-3)22-13(23)6-7(14(22)24)9(19)11(21)10(20)8(6)18/h1-2H

InChI Key

MXOORBGSTYBSFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)Br)Br

Origin of Product

United States

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrabromo-2-(2,4,6-tribromophenyl)- has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C14H6Br10N2O2\text{C}_{14}\text{H}_{6}\text{Br}_{10}\text{N}_{2}\text{O}_{2}

This compound features multiple bromine substitutions on the isoindole core, which is known to influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant anticancer properties. For instance:

  • In vitro studies conducted by the National Cancer Institute (NCI) showed that related compounds displayed notable cytotoxic effects against various human tumor cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72μM15.72\mu M .
  • A derivative of this compound demonstrated an average cell growth inhibition rate of 12.53%12.53\% across a panel of cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of 1H-Isoindole-1,3(2H)-dione derivatives has been explored extensively:

  • Research indicated that these compounds inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Some derivatives showed greater inhibition than the standard drug meloxicam .
  • They also exhibited scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), suggesting a protective role against oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been investigated:

  • A study reported that several synthesized derivatives displayed antibacterial and antifungal activities against various strains. The inhibition zones (IZ) ranged from 1212 mm to 3939 mm against Gram-negative bacteria and fungi .
  • The minimum inhibitory concentration (MIC) values varied between 2525 µg/mL to 200200 µg/mL for different microbial strains .

Summary of Key Findings

Biological Activity Observation Reference
AnticancerGI50 ~ 15.72 µM
COX InhibitionGreater than meloxicam
AntioxidantROS/RNS scavenging
AntimicrobialIZ: 12 mm - 39 mm; MIC: 25 - 200 µg/mL

Case Studies

  • Anticancer Evaluation : A derivative was subjected to NCI's Developmental Therapeutic Program and showed promising results in inhibiting cell growth across multiple cancer lines.
  • Inflammation Modulation : In macrophage models, these compounds were found to enhance anti-inflammatory cytokines while suppressing pro-inflammatory markers such as TNF-α and IL-6 .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of isoindole-1,3-dione exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Isoindole derivatives are noted for their ability to modulate inflammatory responses. They have been shown to inhibit pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while promoting the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) . This dual action positions them as promising compounds in treating inflammatory diseases.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of isoindole derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. Compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. Certain derivatives exhibited low IC50 values, indicating potent inhibitory activity against these enzymes .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in metabolic pathways. For example, hybrid isoindole compounds have shown significant inhibitory effects against xanthine oxidase and carbonic anhydrase isoenzymes, which are relevant in conditions like gout and glaucoma .

Flame Retardants

Due to their brominated structure, isoindole derivatives are being investigated as potential flame retardants. Their effectiveness in reducing flammability in materials is being explored in various industrial applications . The environmental persistence of these compounds raises concerns regarding their degradation products and potential toxicity.

Case Studies

StudyFindingsApplication
Novel isoindole derivatives showed significant antibacterial activity against Staphylococcus aureus.Development of new antibiotics.
Hybrid compounds exhibited IC50 values lower than standard drugs for AChE inhibition.Potential treatment for Alzheimer’s disease.
Compounds modulated inflammatory cytokines effectively in macrophage models.Therapeutics for inflammatory diseases.

Comparison with Similar Compounds

Ethylene Bis(tetrabromophthalimide) (EBTBP)

  • Structure : EBTBP (CAS: 32588-76-4) consists of two tetrabromophthalimide units linked by an ethylene group .
  • Properties: Thermal Stability: EBTBP is explicitly used as a flame retardant in plastics and automotive materials, leveraging its bromine content and thermal resistance .
  • Key Difference : The ethylene linkage in EBTBP enhances molecular symmetry and may improve polymer compatibility compared to the tribromophenyl-substituted target compound.

Tetrabromophthalimide (4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione)

  • Structure : The base structure lacks the 2-(2,4,6-tribromophenyl) substituent .
  • Properties: Spectroscopy: IR spectra show characteristic carbonyl (C=O) stretches at 1730–1720 cm⁻¹, similar to the target compound’s core . Applications: Used as a precursor for flame retardants and pigments.

Substituent Effects on Physicochemical Properties

Electrochemical Behavior

  • Target Compound: The electron-withdrawing tribromophenyl group likely stabilizes radical anions formed during reduction, as seen in analogs like 4-amino-2-(2,4,6-trimethylphenyl)-1H-isoindole-1,3(2H)-dione, which exhibit quasi-reversible redox processes .
  • Chlorinated Analogs : Tetrachloro derivatives (e.g., CAS 30125-47-4) show similar electrochemical profiles but lower electronegativity, reducing redox stability compared to brominated versions .

Thermal and Spectral Properties

Property Target Compound Tetrabromophthalimide EBTBP Chlorinated Analog (CAS 14737-86-1)
Melting Point (°C) Not reported Not reported Not reported 148–150
IR C=O Stretch (cm⁻¹) ~1730–1720 (estimated) 1730–1720 Similar to target 1730–1720 (chlorinated analog)
Bromine Content 7 Br atoms 4 Br atoms 8 Br atoms (dimer) 4 Cl atoms

Solubility and Reactivity

  • Chlorinated analogs (e.g., 4,5,6,7-tetrachloro-N-hexylphthalimide) exhibit lower density (1.453 g/cm³) and higher pKa (-3.76) due to reduced halogen size and electronegativity .

Regulatory and Environmental Considerations

  • Target Compound : Listed on Canada’s NDSL, indicating restricted domestic use but approval for industrial applications .
  • Chlorinated Analogs : Regulated under food-contact materials (e.g., GB9685-2008) with strict purity requirements, highlighting differences in toxicity profiles compared to brominated derivatives .

Preparation Methods

Bromination of Isoindoline-1,3-dione Core

  • Reagents and Conditions:
    Bromination is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform under controlled temperature conditions to avoid over-bromination or decomposition.

  • Mechanism:
    Electrophilic aromatic substitution occurs preferentially at the 4,5,6,7-positions of the isoindoline ring due to the electron-withdrawing effect of the imide group, which directs bromination to these positions.

  • Outcome:
    This step yields 4,5,6,7-tetrabromoisoindoline-1,3-dione as an intermediate.

Purification and Characterization

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel.

  • Characterization:
    The final compound is characterized by spectroscopic methods including 1H NMR, 13C NMR, mass spectrometry (MS), and elemental analysis to confirm the degree and position of bromination and substitution.

Research Findings and Data Summary

Step Reagents/Conditions Outcome/Notes
Bromination of isoindoline-1,3-dione Br2 or NBS in acetic acid, 0–25 °C Selective tetrabromination at 4,5,6,7-positions
Preparation of tribromophenyl group Bromination of phenol derivatives with Br2 Formation of 2,4,6-tribromophenyl intermediate
Coupling reaction Cross-coupling (Suzuki/Ullmann) or electrophilic substitution Attachment of tribromophenyl at 2-position
Purification Recrystallization or silica gel chromatography High purity product suitable for further use
Characterization 1H NMR, 13C NMR, MS, elemental analysis Confirmation of structure and substitution pattern

Notes on Reaction Optimization and Challenges

  • Selectivity:
    Achieving selective tetrabromination without over-bromination or ring degradation requires precise control of bromine equivalents and reaction time.

  • Solvent Choice:
    Polar solvents like acetic acid facilitate bromination but may also promote side reactions; non-polar solvents can reduce side reactions but may lower reaction rates.

  • Coupling Efficiency:
    Cross-coupling reactions require suitable catalysts (e.g., Pd-based) and ligands to achieve high yields and regioselectivity.

  • Handling of Brominated Intermediates: These compounds are often sensitive to light and moisture; inert atmosphere and low temperature storage are recommended.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves sequential bromination of the phthalimide core. A typical protocol includes:

  • Step 1 : Bromination of the isoindole ring using bromine in acetic acid under reflux, with tin(IV) chloride as a catalyst to achieve tetra-substitution at positions 4,5,6,7 .
  • Step 2 : Introduction of the 2,4,6-tribromophenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring anhydrous conditions and palladium catalysts .
  • Purification : Recrystallization from acetic acid or toluene to isolate the pure product, confirmed via HPLC (>95% purity) .

Q. Key Optimization Parameters :

  • Temperature control (130–140°C for bromination) to avoid over-substitution.
  • Stoichiometric excess of bromine (1.5–2.0 equiv.) for complete substitution .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; absence of NH signals confirms N-substitution) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+^+: ~855.2 Da for C14_{14}H4_{4}Br7_{7}NO2_{2}) .
  • X-ray Crystallography : Resolves crystal packing and confirms bromine positions in the solid state .
  • IR Spectroscopy : Peaks at 1700–1750 cm1^{-1} indicate carbonyl stretching of the phthalimide core .

Table 1 : Representative Spectroscopic Data (from analogous compounds)

TechniqueKey Peaks/DataFunctional Group Confirmation
1^1H NMRδ 7.8 (s, 2H, Ar-H)Aromatic protons
13^13C NMRδ 167.5 (C=O)Phthalimide carbonyl
HRMS[M+H]+^+: 855.22 (calc.)Molecular formula validation

Advanced Research Questions

Q. How does this compound exhibit cyclooxygenase (COX) inhibitory activity, and what experimental models validate its efficacy?

The compound acts as a dual COX-1/COX-2 inhibitor, validated via:

  • In vitro assays : Competitive ELISA with IC50_{50} values of 0.8 µM (COX-1) and 1.2 µM (COX-2) using purified enzymes .
  • In vivo models :
    • Carrageenan-induced paw edema : 50% reduction in edema at 10 mg/kg (oral) vs. control .
    • Acetic acid writhing test : 65% inhibition of nociceptive response at 15 mg/kg .
  • Molecular docking : Interaction with Tyr-385 and Ser-530 residues in COX-2 active site (binding energy: -9.2 kcal/mol) .

Table 2 : Pharmacological Profile (from )

ModelDose (mg/kg)Efficacy (% Inhibition)Mechanism Insights
Carrageenan edema1050%COX-2 inhibition dominant
Neuropathic pain (CCI)2060%Dual COX/LOX pathway modulation

Q. How can computational modeling resolve contradictions in substituent effects on bioactivity?

Conflicting data on bromine’s role in potency can be addressed via:

  • Molecular Dynamics (MD) Simulations : Compare binding stability of mono- vs. polybrominated analogs (e.g., tetra-substitution enhances hydrophobic interactions with COX-2) .
  • Density Functional Theory (DFT) : Calculate electron-withdrawing effects of bromine on the phthalimide core, correlating with COX inhibition (higher electronegativity improves binding) .
  • SAR Studies : Systematic substitution at positions 2, 4, 5, 6, and 7 reveals that 2-(2,4,6-tribromophenyl) enhances membrane permeability (logP = 4.2) vs. non-brominated analogs (logP = 1.8) .

Q. What strategies mitigate challenges in synthesizing highly brominated derivatives?

  • Regioselectivity Issues : Use directing groups (e.g., nitro) during bromination to control substitution patterns .
  • Side Reactions : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition during prolonged reactions .
  • Solubility Limitations : Employ polar aprotic solvents (DMF, DMSO) for later-stage coupling reactions .

Critical Note : Contradictions in bromination outcomes (e.g., para vs. meta substitution) require multi-step validation via GC-MS and 1^1H NMR kinetics .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetics?

  • LogP : High bromine content increases lipophilicity (calculated logP = 5.1), enhancing blood-brain barrier penetration but reducing aqueous solubility (<0.1 mg/mL) .
  • Metabolic Stability : In vitro microsomal assays show slow CYP450-mediated debromination (t1/2_{1/2} > 6 hr), suggesting prolonged activity .
  • Toxicity Screening : Ames test negative for mutagenicity at 100 µM, but hepatotoxicity observed at >50 mg/kg in rodent models .

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